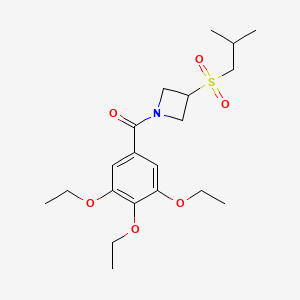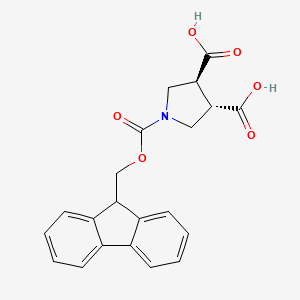
1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea, also known as BENMTU, is a compound that has been extensively studied for its potential applications in scientific research. BENMTU is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In
Mécanisme D'action
The mechanism of action of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea is not fully understood, but several studies have suggested that it exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has also been shown to exhibit anti-viral activity, making it a promising candidate for the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea in lab experiments is its potent anti-cancer and anti-inflammatory activity. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has also been shown to exhibit low toxicity, making it a safe and effective candidate for use in various research applications. However, one of the main limitations of using 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea. One potential area of research is its potential as a treatment for viral infections, such as COVID-19. Several studies have shown that 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea exhibits anti-viral activity against a range of viruses, making it a promising candidate for further investigation in this area. Another potential area of research is its potential as a treatment for oxidative stress-related diseases, such as Alzheimer's disease. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea and its potential applications in various research settings.
Conclusion:
In conclusion, 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent anti-cancer and anti-inflammatory activity, combined with its low toxicity, make it a safe and effective candidate for use in various research applications. Further research is needed to fully understand its mechanism of action and potential applications in various research settings.
Méthodes De Synthèse
The synthesis of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea involves the reaction of 4-methoxy-2-nitroaniline with thiourea in the presence of benzoyl chloride. The reaction yields 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea as a yellow crystalline solid. This synthesis method has been reported in several studies and has been shown to be effective in producing high-quality 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea.
Applications De Recherche Scientifique
1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been studied extensively for its potential applications in scientific research. One of the main areas of research interest is its potential as an anti-cancer agent. Several studies have shown that 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has also been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-11-7-8-12(13(9-11)18(20)21)16-15(23)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMQURIPKVDKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea | |
CAS RN |
75121-88-9 |
Source


|
| Record name | 1-BENZOYL-3-(4-METHOXY-2-NITROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)

![N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2554695.png)
![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)



![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554701.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2554705.png)

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2554712.png)